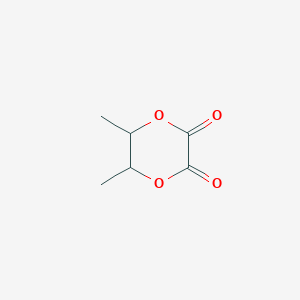
3-Chloroisonicotinoyl chloride
Descripción general
Descripción
3-Chloroisonicotinoyl chloride is a chemical compound with the linear formula C6H3O1N1Cl2 . It is a powder in form . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string ClC1=C(C(Cl)=O)C=CN=C1 . The InChI key is TXZFUXXDGJSIQJ-UHFFFAOYSA-N . The molecular weight of this compound is 176.002 .Physical and Chemical Properties Analysis
This compound is a powder . Its molecular formula is C6H3O1N1Cl2 . The molecular weight of this compound is 176.002 .Aplicaciones Científicas De Investigación
1. Versatile Building Block in Chemistry
3-Chloropropionyl chloride, a chemically related compound, is used as a versatile building block in the fields of adhesives, pharmaceuticals, herbicides, and fungicides. It is particularly valuable for its safety and efficiency in continuous flow production. This process demonstrates how chlorinated compounds like 3-Chloroisonicotinoyl chloride can be synthesized in safer, more efficient ways, contributing to various fields including drug synthesis (Movsisyan et al., 2018).
2. Role in Atmospheric Chemistry
Chlorine-containing trace gases like methyl chloride (CH3Cl), which are structurally similar to this compound, significantly contribute to stratospheric ozone depletion. Understanding the sources and variations of these gases is crucial for atmospheric studies. Research shows large uncertainties in the estimates of source and sink magnitudes of such chlorinated compounds, highlighting the need for more focused research in this area (Xiao et al., 2009).
3. Environmental Impact and Treatment Technologies
Research on the degradation of dyes in the presence of chloride ions, such as in the study of Acid Orange 7 degradation, provides insights into the environmental impact of chlorinated compounds and potential treatment technologies. This area of study is relevant for understanding how compounds like this compound behave in various environments and how they can be effectively treated or neutralized (Yuan et al., 2011).
4. Applications in Nanotechnology
Chloride-terminated nanocrystals, such as CdSe nanocrystals modified with chloride, illustrate the application of chlorinated compounds in the field of nanotechnology. These materials have been studied for their structural properties and potential applications in various technological fields, which could extend to compounds like this compound (Anderson & Owen, 2013).
5. Chemical Synthesis and Catalysis
In chemical synthesis, chlorinated compounds play a significant role in various reactions. For instance, the development of a C(sp3)-H cross-coupling platform enabled by the catalytic generation of chlorine radicals illustrates the application of chlorinated compounds in creating complex chemical structures. This research can provide insights into how this compound could be utilized in advanced synthetic chemistry (Shields & Doyle, 2016).
Propiedades
IUPAC Name |
3-chloropyridine-4-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-3-9-2-1-4(5)6(8)10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZFUXXDGJSIQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 2-(bromomethyl)-](/img/structure/B3195225.png)


![Oxirane, 2,2'-[(2-methyl-1,3-propanediyl)bis(oxymethylene)]bis-](/img/structure/B3195248.png)


![5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol](/img/structure/B3195258.png)



![9H-Carbazole, 9-[1,1'-biphenyl]-4-yl-3-iodo-](/img/structure/B3195300.png)



